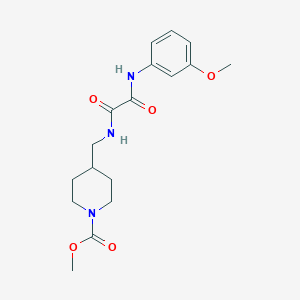

Methyl 4-((2-((3-methoxyphenyl)amino)-2-oxoacetamido)methyl)piperidine-1-carboxylate

CAS No.: 1234878-98-8

Cat. No.: VC4660359

Molecular Formula: C17H23N3O5

Molecular Weight: 349.387

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1234878-98-8 |

|---|---|

| Molecular Formula | C17H23N3O5 |

| Molecular Weight | 349.387 |

| IUPAC Name | methyl 4-[[[2-(3-methoxyanilino)-2-oxoacetyl]amino]methyl]piperidine-1-carboxylate |

| Standard InChI | InChI=1S/C17H23N3O5/c1-24-14-5-3-4-13(10-14)19-16(22)15(21)18-11-12-6-8-20(9-7-12)17(23)25-2/h3-5,10,12H,6-9,11H2,1-2H3,(H,18,21)(H,19,22) |

| Standard InChI Key | OCXHVJQZBGKMRZ-UHFFFAOYSA-N |

| SMILES | COC1=CC=CC(=C1)NC(=O)C(=O)NCC2CCN(CC2)C(=O)OC |

Introduction

Methyl 4-((2-((3-methoxyphenyl)amino)-2-oxoacetamido)methyl)piperidine-1-carboxylate is a synthetic organic compound with potential applications in medicinal chemistry and drug development. This molecule is characterized by its complex structure, which includes a piperidine ring, a methoxyphenyl group, and an amide functionality. Such structural features make it an interesting candidate for pharmacological studies, particularly in the context of enzyme inhibition or receptor targeting.

Molecular Formula and Weight

-

Molecular Formula: C16H23N3O5

-

Molecular Weight: Approximately 337.37 g/mol

Key Functional Groups

-

Methoxy group (-OCH3) on the phenyl ring.

-

Amide bond (-CONH-) linking the side chain.

-

Methyl ester (-COOCH3) attached to the piperidine nitrogen.

Synthesis

The synthesis of Methyl 4-((2-((3-methoxyphenyl)amino)-2-oxoacetamido)methyl)piperidine-1-carboxylate typically involves:

-

Formation of the Piperidine Core: Starting from commercially available piperidine derivatives, functionalization at the nitrogen atom is achieved using methyl chloroformate or similar reagents.

-

Side Chain Introduction: The methoxyphenyl group is introduced via nucleophilic substitution or coupling reactions, often using amine precursors.

-

Amide Bond Formation: The oxoacetamide linkage is formed through amide coupling agents (e.g., EDC·HCl or DCC).

-

Final Purification: The product is purified through recrystallization or chromatography to ensure high purity.

Potential Pharmacological Activity

The structural features of this compound suggest potential activity as:

-

Enzyme Inhibitor: The amide bond and methoxyphenyl group may interact with active sites of enzymes.

-

Receptor Ligand: The piperidine scaffold is commonly found in ligands for neurotransmitter receptors.

Stability and Reactivity

The compound is expected to be stable under standard laboratory conditions but may hydrolyze in acidic or basic environments due to its ester and amide functionalities.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume